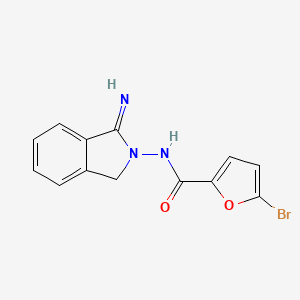
5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide is a complex organic compound that features a bromine atom, an imino group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide typically involves the bromination of a precursor compound followed by the introduction of the imino group and the furan ring. One common method involves the reaction of 2-furan carboxylic acid with bromine to introduce the bromine atom. This is followed by the reaction with an appropriate amine to form the imino group and the isoindole structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the imino group to an amine.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Applications De Recherche Scientifique
5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials .
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with proteins, affecting their structure and function. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-1,3-dihydro-2H-inden-2-one: Similar structure but lacks the furan ring and imino group.
(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1-methyl-1,3-dihydro-2H-indol-2-one: Contains a thiazolidine ring instead of the furan ring.
2,6-piperidinedione, 3-(5-bromo-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-, (3R)-: Similar structure but with a piperidinedione ring.
Uniqueness
5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide is unique due to the presence of both the furan ring and the imino group, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
919724-44-0 |
|---|---|
Formule moléculaire |
C13H10BrN3O2 |
Poids moléculaire |
320.14 g/mol |
Nom IUPAC |
5-bromo-N-(3-imino-1H-isoindol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H10BrN3O2/c14-11-6-5-10(19-11)13(18)16-17-7-8-3-1-2-4-9(8)12(17)15/h1-6,15H,7H2,(H,16,18) |
Clé InChI |
MMXMHSANKQWTNU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=N)N1NC(=O)C3=CC=C(O3)Br |
Solubilité |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
![3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate](/img/structure/B14166156.png)
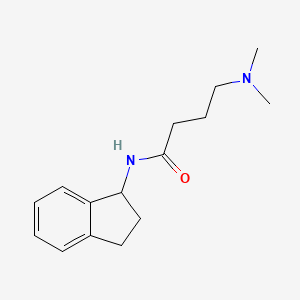
![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)
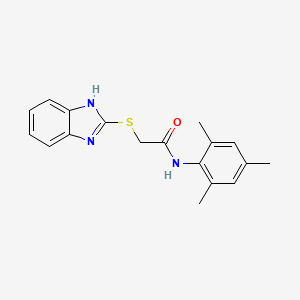
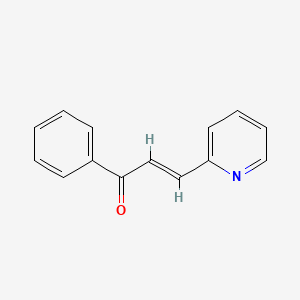
![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
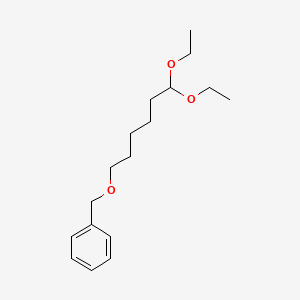
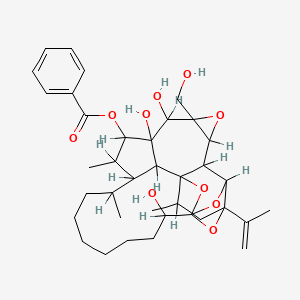
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)



